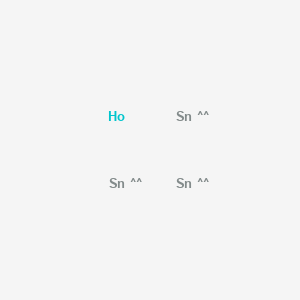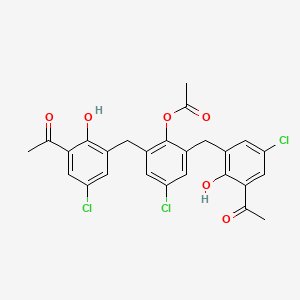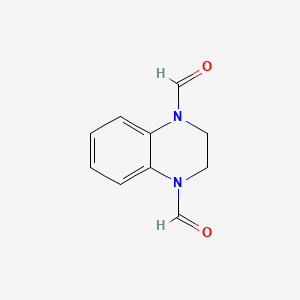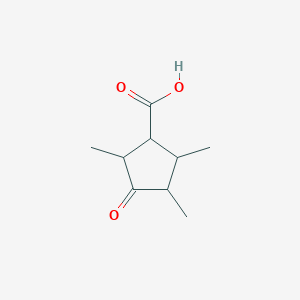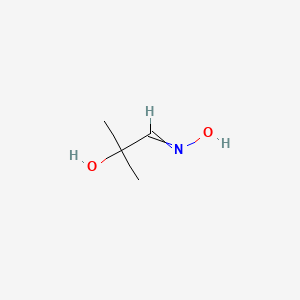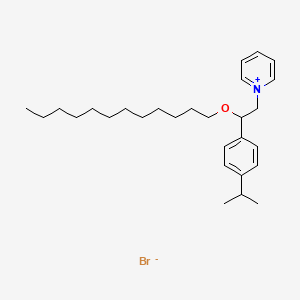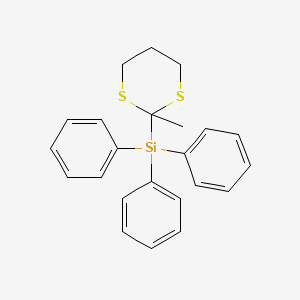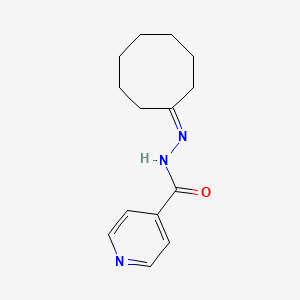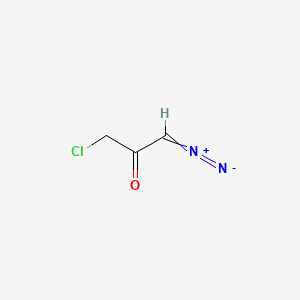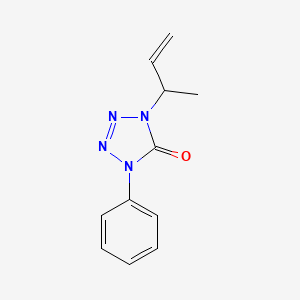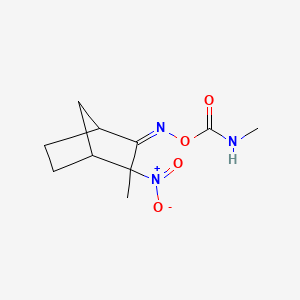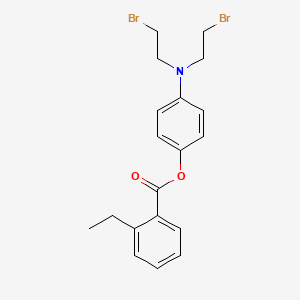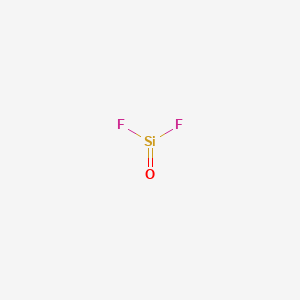
Difluorooxosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has a molecular weight of 82.0817 g/mol and is recognized by its CAS Registry Number 14041-22-6 . This compound is notable for its unique structure, which includes a silicon atom bonded to two fluorine atoms and one oxygen atom.
Vorbereitungsmethoden
Difluorooxosilane can be synthesized through the reaction of silicon monoxide (SiO) with fluorine gas (F₂) under controlled conditions. This reaction typically occurs in a matrix isolation setup, where the reactants are isolated in an inert gas matrix at low temperatures to prevent unwanted side reactions . The reaction can be represented as follows: [ \text{SiO} + \text{F}_2 \rightarrow \text{F}_2\text{OSi} ]
Analyse Chemischer Reaktionen
Difluorooxosilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form silicon-containing compounds.
Substitution: this compound can participate in substitution reactions where the fluorine atoms are replaced by other substituents. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Difluorooxosilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-fluorine compounds.
Biology: Its unique properties make it useful in the study of silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in medical imaging and diagnostics.
Industry: It is used in the semiconductor industry for the production of silicon-based materials
Wirkmechanismus
The mechanism by which difluorooxosilane exerts its effects involves its ability to interact with various molecular targets. The silicon-fluorine bonds are highly reactive, allowing the compound to participate in a range of chemical reactions. These interactions can lead to the formation of new compounds and the modification of existing ones .
Vergleich Mit ähnlichen Verbindungen
Difluorooxosilane is unique compared to other silicon-fluorine compounds due to its specific structure and reactivity. Similar compounds include:
Silicon tetrafluoride (SiF₄): A gas used in the semiconductor industry.
Hexafluorosilicic acid (H₂SiF₆): Used in water fluoridation and as a precursor to other fluorosilicates.
Trifluoromethylsilane (CF₃SiH₃): Used in organic synthesis for introducing trifluoromethyl groups
This compound stands out due to its unique combination of silicon, oxygen, and fluorine atoms, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
14041-22-6 |
|---|---|
Molekularformel |
F2OSi |
Molekulargewicht |
82.081 g/mol |
IUPAC-Name |
difluoro(oxo)silane |
InChI |
InChI=1S/F2OSi/c1-4(2)3 |
InChI-Schlüssel |
KSMSUXMVDODGKV-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Si](F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


